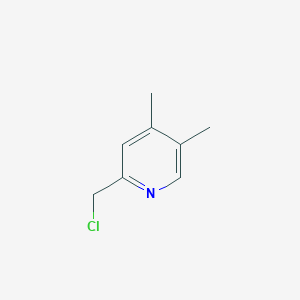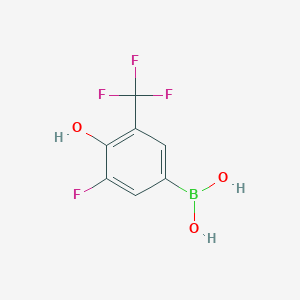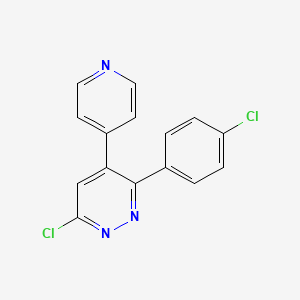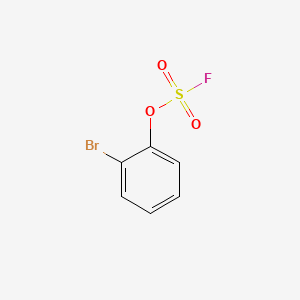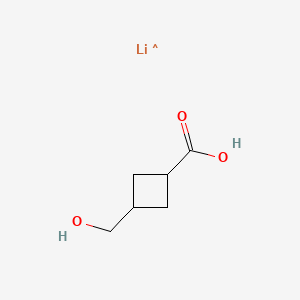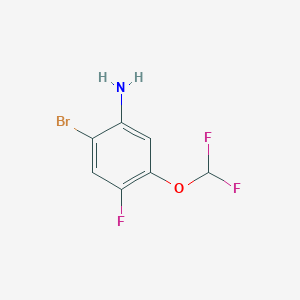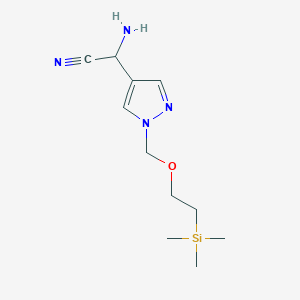
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one is a chemical compound with the molecular formula C12H20O It is known for its unique structure, which includes a cyclohexene ring substituted with four methyl groups and an ethanone group
Métodos De Preparación
The synthesis of 1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of mesityl oxide with other reagents under controlled conditions. The reaction involves the formation of a cyclohexene ring with four methyl groups and the attachment of an ethanone group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as halogens or alkyl groups, using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: In biological research, the compound may be used to study the effects of specific chemical structures on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: In industrial applications, the compound may be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound’s effects may be mediated through various biochemical pathways, including signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethanone and 1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone share structural similarities but differ in the position and number of methyl groups or other substituents.
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-(4,4,6,6-tetramethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C12H20O/c1-9(13)10-6-7-11(2,3)8-12(10,4)5/h6H,7-8H2,1-5H3 |
Clave InChI |
RUQQJLWKDLSPAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CCC(CC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


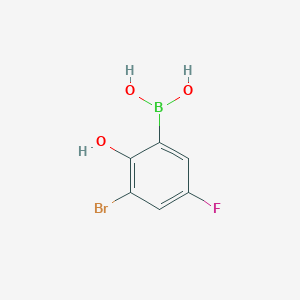
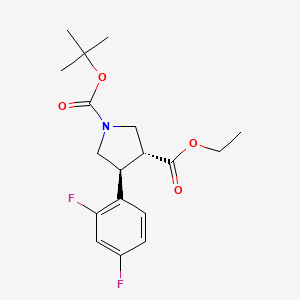

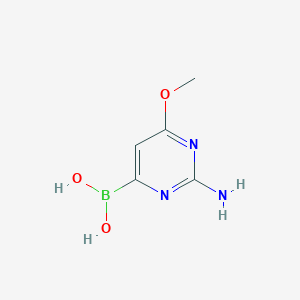
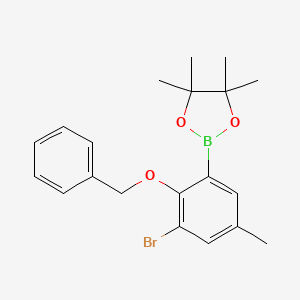
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)
![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)
